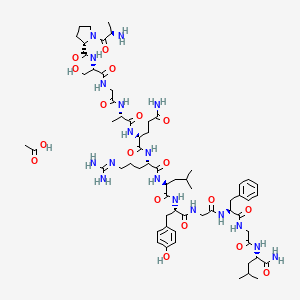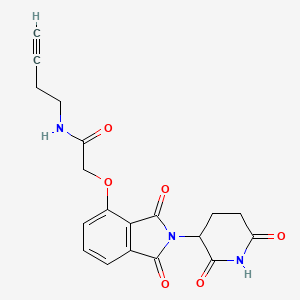
Thalidomide-O-acetamido-C2-alkyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-O-acetamido-C2-alkyne is a synthetic compound that has garnered attention in the field of medicinal chemistry. This compound is a derivative of thalidomide, a drug known for its immunomodulatory and anti-inflammatory properties.
準備方法
The synthesis of Thalidomide-O-acetamido-C2-alkyne involves several steps, starting with the modification of the thalidomide molecule. The key steps include:
Acetylation: Introduction of an acetamido group to the thalidomide structure.
Alkyne Addition: Incorporation of a C2-alkyne group to the modified thalidomide.
The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the acetylation and alkyne addition reactions. Industrial production methods may employ large-scale reactors and continuous flow systems to optimize yield and purity .
化学反応の分析
Thalidomide-O-acetamido-C2-alkyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamido and alkyne groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include organic solvents, acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Thalidomide-O-acetamido-C2-alkyne has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Employed in the development of PROTACs (PROteolysis TArgeting Chimeras) for targeted protein degradation.
Medicine: Investigated for its potential in treating various diseases, including cancer and autoimmune disorders.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug discovery
作用機序
The mechanism of action of Thalidomide-O-acetamido-C2-alkyne involves its interaction with specific molecular targets. The compound binds to cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex. This binding induces the recruitment of target proteins to the ligase complex, leading to their ubiquitination and subsequent degradation. This mechanism is crucial for its role in targeted protein degradation and therapeutic applications .
類似化合物との比較
Thalidomide-O-acetamido-C2-alkyne can be compared with other thalidomide derivatives such as lenalidomide and pomalidomide. While all these compounds share a common thalidomide backbone, this compound is unique due to its acetamido and alkyne modifications, which enhance its specificity and efficacy in targeted protein degradation. Similar compounds include:
Lenalidomide: Known for its immunomodulatory and anti-cancer properties.
Pomalidomide: Used in the treatment of multiple myeloma.
Thalidomide-PEG derivatives: Employed in various research applications for their enhanced solubility and bioavailability
特性
分子式 |
C19H17N3O6 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
N-but-3-ynyl-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C19H17N3O6/c1-2-3-9-20-15(24)10-28-13-6-4-5-11-16(13)19(27)22(18(11)26)12-7-8-14(23)21-17(12)25/h1,4-6,12H,3,7-10H2,(H,20,24)(H,21,23,25) |
InChIキー |
GWPSRPYADCVTBG-UHFFFAOYSA-N |
正規SMILES |
C#CCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




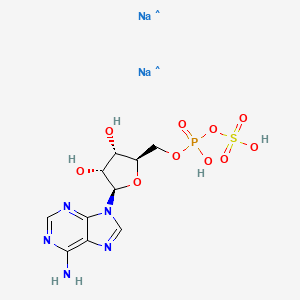
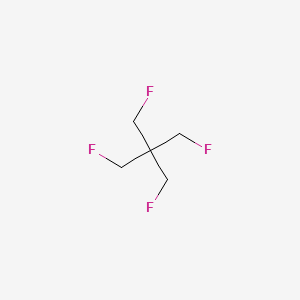
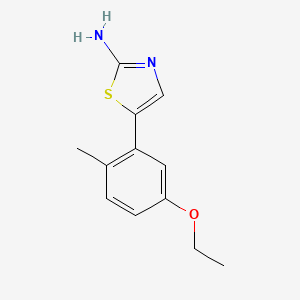
![2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl-](/img/structure/B14760935.png)
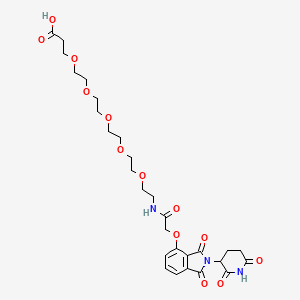
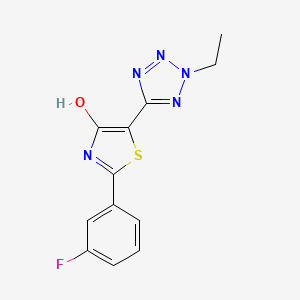
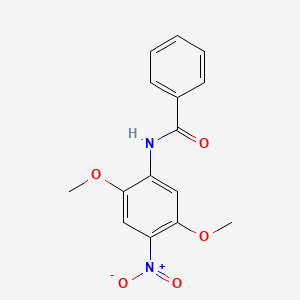

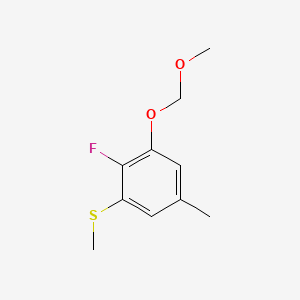
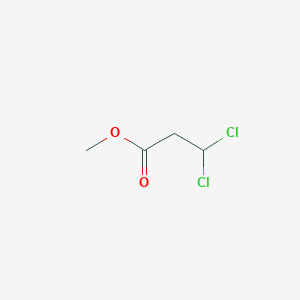
![Tricyclo[3.3.1.1~3,7~]tetrastibazane](/img/structure/B14760995.png)
